[1(2H),3'-Bipyridin]-2-one

Catalog No.
S13649264
CAS No.
60532-44-7
M.F
C10H8N2O
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1(2H),3'-Bipyridin]-2-one

CAS Number

60532-44-7

Product Name

[1(2H),3'-Bipyridin]-2-one

IUPAC Name

1-pyridin-3-ylpyridin-2-one

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C10H8N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h1-8H

InChI Key

TWJXQRDYHZADOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CN=CC=C2

[1(2H),3'-Bipyridin]-2-one is a heterocyclic compound characterized by its bipyridine structure, which consists of two pyridine rings connected through a carbonyl group. Its molecular formula is C10H8N2OC_{10}H_8N_2O and it features a nitrogen atom in the 1-position and another nitrogen in the 3-position of the bipyridine framework. This compound exhibits unique chemical properties due to the presence of both nitrogen atoms, influencing its reactivity and biological activity.

, including:

  • Oxidation: This compound can be oxidized using agents such as silver oxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reducing agents like sodium borohydride can reduce the compound, altering its functional groups.
  • Substitution: It can undergo substitution reactions, including halogenation and trifluoromethylation, typically using reagents like chlorine or trifluoromethyl groups. The specific products depend on the substituents and reaction conditions employed.

Research indicates that [1(2H),3'-Bipyridin]-2-one possesses significant biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential to inhibit various cancer cell lines and exhibit antimicrobial properties against a range of pathogens. The compound's mechanism of action may involve interaction with specific biological targets, such as enzymes or receptors, leading to therapeutic effects .

The synthesis of [1(2H),3'-Bipyridin]-2-one typically involves several synthetic routes:

  • Condensation Reactions: One common method includes the reaction of substituted or unsubstituted pyridones with 2-halopyridine derivatives in the presence of bases like sodium hydride.
  • Cyclocondensation: This method involves combining rigid electron-rich aromatic diamines with precursors under controlled conditions to form the bipyridine core .

Industrial production often employs optimized reaction conditions to maximize yield and purity, utilizing techniques such as continuous flow reactors for efficiency .

[1(2H),3'-Bipyridin]-2-one finds applications across various fields:

  • Coordination Chemistry: It serves as a ligand for metal complexes, facilitating studies in coordination chemistry.
  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent for cancer treatment and antimicrobial applications.
  • Materials Science: The compound is utilized in developing advanced materials, including organic semiconductors and light-emitting diodes (LEDs) .

Interaction studies involving [1(2H),3'-Bipyridin]-2-one focus on its binding affinities with biological targets. These studies reveal that the compound may modulate enzyme activities or receptor functions, contributing to its anticancer and antimicrobial effects. The specifics of these interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with [1(2H),3'-Bipyridin]-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2,2'-BipyridineTwo pyridine rings linked by a single bondWidely used as a ligand in coordination chemistry
6-Amino-4-(benzyloxy)-2H-[1,3'-bipyridin]-2-oneAmino and benzyloxy substitutions on bipyridineExhibits strong antimicrobial activity
[1(2H),4'-Bipyridin]-2-oneSimilar bipyridine structure with different substitutionKnown for distinct electronic properties

The uniqueness of [1(2H),3'-Bipyridin]-2-one lies in its specific nitrogen positioning and carbonyl group, which influences its reactivity and biological interactions differently compared to these similar compounds. Its diverse applications in pharmaceuticals and materials science further distinguish it within this class of compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

172.063662883 g/mol

Monoisotopic Mass

172.063662883 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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